molecular formula C20H32O5 B011236 3-Oxaisocarbacyclin CAS No. 106402-09-9

3-Oxaisocarbacyclin

Cat. No.: B011236
CAS No.: 106402-09-9
M. Wt: 352.5 g/mol
InChI Key: OXEROCNJZXXLDX-BJNWZJAMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxaisocarbacyclin is a synthetic analog of the biologically vital compound carbacyclin, which is itself a stable analog of prostacyclin (PGI₂). Its core research value lies in its role as a key target for developing novel asymmetric synthetic methodologies . The established synthetic route to this molecule involves a critical enantioselective deprotonation as a pivotal step, showcasing advanced techniques in stereochemical control . As a member of the prostacyclin analog family, this compound is of significant interest in medicinal chemistry and pharmacology . Researchers utilize this compound to study its potential biological activities, which may include antiplatelet and vasodilatory effects, following the known pathways of related eicosanoids. The "3-oxa" modification is a strategic alteration designed to enhance the molecule's metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. Please Note: This product is intended for research purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106402-09-9

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

2-[2-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]ethoxy]acetic acid

InChI

InChI=1S/C20H32O5/c1-2-3-4-5-16(21)6-7-17-18-11-14(8-9-25-13-20(23)24)10-15(18)12-19(17)22/h6-7,10,15-19,21-22H,2-5,8-9,11-13H2,1H3,(H,23,24)/b7-6+/t15-,16-,17+,18-,19+/m0/s1

InChI Key

OXEROCNJZXXLDX-BJNWZJAMSA-N

SMILES

CCCCCC(C=CC1C(CC2C1CC(=C2)CCOCC(=O)O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=C2)CCOCC(=O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=C2)CCOCC(=O)O)O)O

Synonyms

3-oxa-9(O)-methano-delta(6(9alpha))-prostaglandin I1
3-oxa-9(O)-methano-delta(6,9)prostaglandin I(1)
3-oxaisocarbacyclin

Origin of Product

United States

Synthetic Methodologies for 3 Oxaisocarbacyclin

Strategies for Asymmetric Total Synthesis of 3-Oxaisocarbacyclin

Asymmetric total syntheses of 3-oxacarbacyclin (B1251139) and this compound have been achieved through common routes. researchgate.net A key step in these syntheses is the enantioselective deprotonation of a prochiral ketone using a chiral lithium amide. researchgate.net

Common Enantioselective Deprotonation-Based Routes

Enantioselective deprotonation has been identified as a common route for the asymmetric synthesis of this compound. researchgate.netscispace.comacs.org This strategy involves the selective removal of a proton from a prochiral molecule by a chiral base, leading to the formation of a specific enantiomer of an enolate. The stereoselective formation of the chiral lithium enolate dictates the stereochemistry of the subsequent reaction with an electrophile. icm.edu.pl

Application of Chiral Lithium Amides in Stereocontrol

Chiral lithium amides play a crucial role in achieving stereocontrol in the synthesis of this compound. researchgate.netacs.orgicm.edu.placs.orgacs.orgwikipedia.orgrwth-aachen.de These chiral bases are employed for the enantioselective deprotonation of prochiral ketones. researchgate.net For instance, the enantioselective deprotonation of prochiral ketone 25 with lithium (R,R)-bis(phenylethyl)amide (12) in the presence of LiCl yielded the enolate 26, which upon treatment with ClSiEt3, gave the silyl (B83357) enol ether 27 with 92% ee. researchgate.net Similarly, deprotonation of ketone 9 with the same chiral lithium amide and LiCl, followed by reaction with ClSiEt3, provided the silyl enol ether 8b with 92% ee. researchgate.net Chiral lithium amides have been widely used in asymmetric synthesis for forming chiral enol silyl ether intermediates. icm.edu.pl

Multicomponent Coupling and Transformation Sequences

While the search results primarily highlight deprotonation-based strategies, multicomponent reactions (MCRs) represent a convergent synthetic approach where three or more precursors react in a single step to form a product incorporating substantial portions of all components. mdpi.com This strategy minimizes waste and can lead to structural diversity. mdpi.com Although specific multicomponent coupling sequences for the total synthesis of this compound were not detailed in the provided search results, MCRs are a recognized powerful tool in the synthesis of complex molecules and biologically active compounds. mdpi.comnih.gove-bookshelf.de The interception of reaction intermediates in multicomponent reactions can lead to streamlined synthetic methods. nih.gov

Stereochemical Control and Diastereoselective Reactions

Stereochemical control is paramount in the synthesis of this compound to ensure the formation of the desired stereoisomer. Stereoselective reactions favor the formation of one stereoisomer over others. wikipedia.orgresearchgate.net Diastereoselective reactions specifically favor the formation of one diastereomer over another, establishing a preferred relative stereochemistry. wikipedia.org

Control in Aldol (B89426) Reactions and Allylic Rearrangements

Aldol reactions are fundamental carbon-carbon bond-forming reactions involving the addition of an enolate to a carbonyl group, which can be used in synthesis to create β-hydroxy aldehydes or ketones, or α,β-unsaturated carbonyl compounds after dehydration. libretexts.orgopenstax.orgmasterorganicchemistry.com Control in aldol reactions is crucial for establishing the correct stereochemistry. Allylic rearrangements, such as the researchgate.netscispace.com-Wittig rearrangement, can also be employed in synthetic sequences to generate new carbon-carbon bonds and stereocenters with high diastereoselectivity. organic-chemistry.org While the direct application of these specific reactions to this compound synthesis was not explicitly detailed in the search results, aldol reactions and allylic rearrangements are common tools for stereochemical control in organic synthesis.

Divergent Synthesis Approaches for Analogues

Divergent synthesis strategies are valuable for generating libraries of analogues from common intermediates, allowing for exploration of the impact of structural modifications on properties. In the context of isocarbacyclin (B1236256) and its analogues, divergent approaches have been particularly applied to the diversification of the side chains.

A practicability-oriented synthetic strategy for the enantioselective and divergent synthesis of prostaglandins (B1171923), which include isocarbacyclin analogues, has been reported. This approach involves the construction of the substituted five-membered ring via enyne cycloisomerization and the installation of crucial chiral centers using asymmetric hydrogenation. Starting from versatile common intermediates, this strategy allows for the production of a series of related compounds.

Strategies for Omega-Side Chain Elaboration

The omega-side chain of this compound and its analogues is a key region for structural variation. Several strategies have been developed for its introduction and elaboration.

Late-stage diversification of the omega-side chain has been successfully achieved using ruthenium(II)-catalyzed cross-metathesis reactions with different alkenes. This method allows for the efficient coupling of various terminal alkenes to a core intermediate, providing a flexible route to analogues with modified omega-side chains.

Another approach involves the use of key intermediates that allow for the introduction of different omega-side chains. For example, an aldehyde intermediate (45 ) in one synthetic route to isocarbacyclin proved versatile for the ease of introducing different omega-side chains.

The synthesis of chiral omega-side chain building blocks is also a crucial aspect of analogue synthesis, ensuring the correct stereochemistry in the final product. Specific reaction sequences have been developed to prepare these chiral building blocks.

Ring-closing metathesis (RCM) has also been utilized in the formation of the omega-side chain of isocarbacyclin and its analogues. This method can be employed to construct cyclic or acyclic structures that form part of the omega-side chain.

Detailed research findings illustrate the yields and selectivity achieved in specific omega-side chain elaboration steps. For instance, in one study involving the deprotonation of ketone 4b with a chiral lithium amide complex, subsequent reactions led to intermediates for omega-side chain construction. The aldol reaction of enolate 3 with (E)-octenal showed high selectivity regarding C-12 but was unselective regarding C-13, yielding aldols 34 and epi-34 in a combined 78% yield. zhanggroup.org

Reaction StepProduct(s)YieldSelectivity (C-12:C-13)
Aldol reaction of enolate 3 with (E)-octenal34 + epi-34 78%High at C-12, Unselective at C-13

Alpha-Side Chain Introduction Methodologies

The introduction of the alpha-side chain is another critical step in the synthesis of this compound and its analogues, often presenting challenges related to regioselectivity and stereochemistry.

One methodology involves the construction of the alpha-side chain using a combination of Horner-Emmons reaction and Yamamoto reduction. This sequence of reactions allows for the formation of the necessary carbon chain with control over double bond geometry.

Ruthenium-catalyzed ring-closing metathesis has also been explored for directly building the alpha-side chain in the synthesis of other prostaglandins, suggesting its potential applicability to isocarbacyclin analogues.

In the synthesis of clinprost, an isocarbacyclin analogue, the introduction of the alpha-side chain involved the addition of an allyl group to the alpha position of an ester, followed by methylation and decarboxylation. This highlights the use of functional group transformations to assemble the alpha-side chain.

The regioselectivity of the endocyclic double bond (C6-C9α) and the alpha-side chain attachment are significant synthetic challenges that need to be addressed in the design of synthetic routes.

Synthetic MethodKey Reactions/TransformationsNoted Challenges/Selectivity
Route via epoxy-alcohol rearrangement google.comRegioselective rearrangement of epoxy-alcoholRegioselectivity of double bond formation
Asymmetric synthesis via deprotonation zhanggroup.orgEnantioselective deprotonation, Silyl enol ether formationEnantioselectivity
Metal-catalyzed routePd-catalyzed decarboxylation, Rh-catalyzed cycloaddition, Ru-catalyzed cross-metathesisStep economy, Late-stage diversification
Route via Horner-Emmons/YamamotoHorner-Emmons reaction, Yamamoto reductionConstruction of alpha-side chain

Preclinical Pharmacological Research on 3 Oxaisocarbacyclin

In Vitro Pharmacological Characterization

In vitro studies provide initial insights into the direct effects of 3-Oxaisocarbacyclin on specific enzymes, receptors, and cellular pathways. These controlled experiments help to elucidate the compound's molecular targets and the immediate consequences of its binding or modulation.

Enzyme Inhibition Assays (e.g., Phosphodiesterase Type 4 Inhibition)

Enzyme inhibition assays are fundamental in determining if a compound can block the activity of specific enzymes. Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various cellular signaling pathways. clevelandclinic.orgwikipedia.orgcvpharmacology.comnephrojournal.com Inhibiting PDEs can prolong the action of these cyclic nucleotides, influencing a wide range of physiological processes. wikipedia.orgcvpharmacology.comnephrojournal.com

Research has explored the potential of compounds structurally related to this compound as inhibitors of phosphodiesterase type 4 (PDE4). PDE4 is particularly relevant in inflammatory and immune responses, as it is the primary enzyme responsible for the hydrolysis of cAMP in inflammatory cells. clevelandclinic.orgwikipedia.orgcvpharmacology.comnephrojournal.com Inhibition of PDE4 leads to increased intracellular cAMP levels, which can exert anti-inflammatory effects. cvpharmacology.comnephrojournal.com

Studies have shown that certain compounds designed as PDE4 inhibitors, sometimes utilizing novel templates instead of a cyclohexane (B81311) ring, have demonstrated inhibitory activity against PDE4B, a specific subtype of PDE4. researchgate.net For example, one such compound, referred to as compound 4c, displayed an IC50 value of 1.6 ± 0.4 µM against PDE4B and exhibited good selectivity. researchgate.net The interaction with the enzyme can be discussed based on structure-activity relationship (SAR) data and in silico docking studies, which can reveal key interactions such as hydrogen bonds and π-π stacking interactions with the PDE4B protein. researchgate.net While this compound itself is mentioned in the context of asymmetric synthesis alongside 3-oxacarbacyclin (B1251139) researchgate.netresearchgate.netacs.orgacs.orgacs.org, the provided search results primarily highlight the PDE4 inhibitory activity of related compounds, suggesting a potential area of investigation for this compound's own enzymatic interactions.

Receptor Binding and Functional Assays

Receptor binding assays are used to quantify the affinity of a compound for specific biological receptors. nih.govwikipedia.org Functional assays, on the other hand, assess the biological outcome of the compound binding to a receptor or interacting with a cellular pathway. accelevirdx.com These assays are crucial for understanding if a compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). wikipedia.org

Ligand binding assays rely on the binding of ligand molecules to receptors or other macromolecules, often detected electrochemically or through fluorescence. wikipedia.org Scintillation proximity assay (SPA) is a method that can be used for receptor binding assays, where radiolabeled ligands that bind to beads coated with capture molecules emit light, allowing for quantification without separation steps. nih.govwikipedia.org Real-time cell-binding assays can also be used to follow the binding of a ligand to cells over time, providing kinetic parameters like association and dissociation rate constants and affinity. wikipedia.orgnih.gov

While the search results discuss receptor binding and functional assays in a general context nih.govwikipedia.orgaccelevirdx.comnih.gov, and mention prostacyclin (PGI2) receptors univie.ac.at, specific data on this compound's binding affinity or functional effects on particular receptors are not explicitly detailed in the provided snippets. However, as an isocarbacyclin (B1236256) analog univie.ac.at, it is plausible that its receptor interactions, particularly with prostanoid receptors, would be a subject of preclinical investigation.

Cellular Pathway Modulation Studies (e.g., Cyclic Nucleotide Signaling)

Cellular pathway modulation studies investigate how a compound affects intracellular signaling cascades. Cyclic nucleotide signaling, involving cAMP and cGMP, is a key area of focus due to its pervasive role in cellular regulation. nephrojournal.comuci.edunih.govnih.gov As discussed in the context of enzyme inhibition, compounds that modulate PDE activity can directly impact cyclic nucleotide levels. wikipedia.orgcvpharmacology.comnephrojournal.com

Cyclic nucleotides regulate numerous processes, including inflammation, immune responses, and smooth muscle relaxation. clevelandclinic.orgwikipedia.orgcvpharmacology.comnephrojournal.comnih.gov The balance of intracellular cyclic nucleotide levels is maintained by the interplay between their synthesis by adenylyl/guanylyl cyclases and their hydrolysis by PDEs. nephrojournal.com Inhibiting PDEs increases cyclic nucleotide signaling. wikipedia.orgnephrojournal.com

Research into PDE inhibitors, such as PDE4 inhibitors, highlights their ability to increase intracellular cAMP levels, which can modulate various cellular functions. cvpharmacology.comnephrojournal.com While the direct effects of this compound on cyclic nucleotide signaling pathways are not explicitly detailed in the search results, its potential as a PDE inhibitor, particularly if it targets PDE4 as suggested by the related compound research researchgate.net, would imply a modulatory effect on cAMP signaling. Studies involving cellular pathway modulation could assess changes in cAMP or cGMP concentrations, activation of downstream kinases like protein kinase A (PKA) or protein kinase G (PKG), and the phosphorylation status of target proteins. nih.gov

In Vivo Preclinical Models for Pharmacological Evaluation

In vivo preclinical models are essential for evaluating the pharmacological effects of a compound in a living organism, providing a more complex and integrated biological context compared to in vitro studies. These models help to assess the compound's efficacy, potency, and effects on disease progression or physiological function.

Establishment and Utilization of Relevant Animal Models

The selection and establishment of appropriate animal models are crucial for preclinical in vivo evaluation. These models should ideally mimic aspects of the human disease or physiological condition that the compound is intended to treat. Various animal species, including mice, rats, guinea pigs, and others, are used in preclinical research. frontiersin.orgbiocytogen.commdpi.comvetbooks.ir Mouse models are frequently utilized due to their cost-effectiveness and the availability of genetic manipulation techniques. frontiersin.orgbiocytogen.com

For evaluating compounds with potential activity related to inflammation or respiratory conditions, such as PDE4 inhibitors, animal models of asthma/COPD or sepsis induced by lipopolysaccharide (LPS) are relevant. researchgate.netfrontiersin.org Studies on related compounds have demonstrated good in vivo activity in such models. researchgate.net For instance, a compound (compound 4c) showed activity in animal models of asthma/COPD and sepsis induced by LPS. researchgate.net The establishment of these models often involves inducing the disease state through specific methods, such as exposure to smoke or LPS. frontiersin.org

Animal models are also used to study various other conditions, including infectious diseases vibiosphen.com, neurological disorders mdpi.com, and cancer championsoncology.comnih.gov. The choice of model depends on the specific pharmacological activity being investigated. For example, patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunocompromised mice, are used in cancer research to evaluate the efficacy of anticancer agents. championsoncology.comnih.gov

Biomarker Identification and Validation in Preclinical Settings

Biomarkers are measurable indicators of a biological state or condition. In preclinical research, biomarkers are identified and validated to assess drug efficacy, monitor disease progression, and understand the compound's mechanism of action in vivo. crownbio.comprecisionformedicine.comnih.govacrivon.com Preclinical biomarkers can help predict how a drug will behave in humans and guide candidate selection. crownbio.com

Biomarker identification often occurs in the early phases of drug development using in vitro and in vivo systems. crownbio.com In preclinical animal models, biomarkers can be measured in various biological samples, such as blood or tissues. crownbio.comprecisionformedicine.com Examples of preclinical biomarker analyses include assessing bacterial loads in infectious disease models, evaluating host response markers like inflammation and immunity, and conducting histopathological analysis of tissues. vibiosphen.com In oncology, molecular changes, immune cell infiltration, and functional status of immune cells can serve as biomarkers. championsoncology.com

Validation of preclinical biomarkers is essential to ensure their reliability and relevance. crownbio.comprecisionformedicine.com This involves confirming that the biomarker accurately reflects the biological effect or disease state being studied. Successful identification and validation of preclinical biomarkers can facilitate the translation of findings to clinical studies. crownbio.comprecisionformedicine.comnih.gov While the general principles of preclinical biomarker identification and validation are well-established and discussed in the search results crownbio.comprecisionformedicine.comnih.govacrivon.comnih.gov, specific biomarkers identified or validated for this compound are not detailed in the provided information.

Pharmacokinetic and Metabolic Stability Profiling

Pharmacokinetic (PK) studies are fundamental in preclinical research to understand how a compound is handled by the body over time. This involves examining the processes of absorption, distribution, metabolism, and excretion (ADME) googleapis.comepo.orgscispace.com. Metabolic stability profiling, a key component of PK assessment, evaluates the susceptibility of a compound to degradation by enzymes, primarily in the liver, but also in other tissues and the gastrointestinal tract nih.gov. Compounds with poor metabolic stability may be rapidly cleared from the body, potentially leading to insufficient exposure levels for therapeutic efficacy nih.gov. Conversely, excessive stability could result in prolonged exposure and potential accumulation nih.gov.

Research indicates that this compound is characterized as a chemically and metabolically stable prostacyclin analog. This inherent stability is associated with its reported high and long-lasting oral activity. The design of this compound, as a synthetic prostaglandin (B15479496) analog mimicking prostacyclin (PGI2), aimed to enhance its stability and efficacy compared to the natural compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are crucial for characterizing the in vivo behavior of a drug candidate scispace.com. Absorption describes the process by which a compound enters the systemic circulation from its administration site epo.orgscispace.com. Distribution refers to the reversible movement of a drug from the bloodstream to the various tissues and fluids of the body epo.orgscispace.com. Metabolism is the process by which the body transforms the drug into metabolites, often to facilitate their elimination googleapis.comepo.org. Excretion is the irreversible removal of the drug and its metabolites from the body, primarily via the kidneys or liver googleapis.comepo.org.

While general principles of ADME are well-established in preclinical research scispace.com, specific detailed data regarding the absorption rate, distribution volume, or excretion pathways of this compound were not available in the consulted literature. However, the description of this compound as having high oral activity suggests favorable absorption characteristics.

In Vitro and In Vivo Metabolic Fate Determination

Determining the metabolic fate of a compound involves identifying the metabolic pathways and the structures of the resulting metabolites, both in isolated biological systems (in vitro) and in living organisms (in vivo). In vitro methods commonly utilize liver microsomes, hepatocytes, or recombinant enzymes to assess metabolic stability and identify potential metabolic pathways nih.gov. Hepatocytes, containing a broader range of metabolic enzymes, can provide a more comprehensive picture of cellular metabolism compared to microsomes. In vivo studies, typically conducted in animal models, provide essential information on how a compound is metabolized within a complex biological system, accounting for the interplay of various organs and enzymes. These studies often involve analyzing biological samples like plasma, urine, and feces for the parent compound and its metabolites.

Although the specific in vitro and in vivo metabolic fate of this compound, including detailed metabolic pathways or identified metabolites, was not described in the provided search results, the compound is noted for its metabolic stability. This suggests that it may undergo slower or less extensive metabolism compared to less stable analogs. The long-lasting oral activity also implies that it maintains its active form in the body for a significant duration, which is consistent with good metabolic stability.

Due to the limited specific data on the ADME and metabolic fate of this compound in the available search results, detailed research findings or data tables cannot be presented for these sections.

Advanced Analytical Methodologies for 3 Oxaisocarbacyclin Research

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are essential for elucidating the molecular structure of 3-Oxaisocarbacyclin, providing insights into the arrangement of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework and the electronic environment of individual atoms. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, researchers can deduce the connectivity of atoms and confirm the presence of specific functional groups within the this compound molecule. uwimona.edu.jmlibretexts.orgmagritek.comvanderbilt.edu Different nuclei absorb electromagnetic radiation at different wavelengths depending on their chemical and electronic environment, which is the basis for chemical shift. vanderbilt.edu Structural features such as electronegativity of neighboring atoms, magnetic anisotropy of π systems, and hydrogen bonding can affect the shielding of a nucleus and thus its chemical shift. libretexts.orgvanderbilt.edu Quantitative NMR can also be used to determine the purity and concentration of a sample by comparing the integrals of the analyte to a known standard. ox.ac.uk

Infrared and Ultraviolet-Visible Spectroscopy (IR, UV-Vis)

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting molecular vibrations. outermost-tech.com Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, producing a unique IR spectrum that serves as a molecular fingerprint. outermost-tech.com Ultraviolet-Visible (UV-Vis) spectroscopy, on the other hand, is useful for detecting the presence of conjugated systems and can be used for quantitative analysis if the molecule absorbs in the UV-Vis region. libretexts.orgpressbooks.pub UV-Vis spectroscopy measures the absorption of light by molecules, providing insights into their electronic structure and concentration. outermost-tech.comlibretexts.org While this compound itself may not have strong UV-Vis chromophores, UV-Vis detection is often coupled with chromatographic techniques for monitoring and quantification. perkinelmer.com

X-ray Crystallography for Absolute Configuration

X-ray crystallography is a definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers within the this compound molecule. researchgate.netmit.edunih.govresearchgate.net By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density can be mapped, revealing the precise positions of atoms. researchgate.netmit.eduresearchgate.net This technique is particularly valuable for confirming the stereochemistry established during synthesis. researchgate.netmit.edu The determination of absolute configuration using X-ray diffraction is based on resonant scattering, which causes small deviations in the diffraction pattern of non-centrosymmetric crystals. researchgate.netmit.edu While traditionally requiring heavier atoms, modern methods allow for the determination of absolute configuration with lighter elements like oxygen, which is relevant for compounds like this compound. mit.edu A high-quality single crystal of the analyte is required for this method. researchgate.net

Chromatographic and Separation Techniques

Chromatographic techniques are indispensable for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. perkinelmer.comnih.govlcms.czhplc.eu For this compound, HPLC can be used to monitor the progress of synthetic reactions, assess the purity of the final product, and separate related impurities or isomers. perkinelmer.comnih.gov The separation is achieved by differential partitioning of the components between a stationary phase and a mobile phase. nih.govlcms.cz Various stationary phases and mobile phase compositions can be employed to optimize the separation of this compound depending on its specific properties and the nature of the impurities. perkinelmer.comlcms.cz HPLC with UV detection is a common setup for analyzing organic compounds. perkinelmer.comnih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is typically used for the separation and analysis of volatile or semi-volatile compounds. nih.govshimadzu.commeasurlabs.com While prostaglandins (B1171923) and their analogs like this compound may require derivatization to increase their volatility, GC can be coupled with mass spectrometry (GC-MS) for sensitive detection and identification. nih.govmeasurlabs.com GC separates components based on their boiling points and interaction with the stationary phase in a heated column. shimadzu.commeasurlabs.com This technique can be applied to analyze the purity of volatile precursors or intermediates in the synthesis of this compound, or to analyze the compound itself after appropriate derivatization. nih.govsigmaaldrich.com Specialized columns may be required for the analysis of certain types of organic acids by GC. sigmaaldrich.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and cost-effective chromatographic technique for the separation and qualitative analysis of small molecules. env.go.jpscbt.comwikipedia.org It is based on the principle of differential migration of compounds across a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate, under the influence of a mobile phase (solvent). env.go.jpscbt.comwikipedia.orgnih.govnih.gov The separation is driven by the varying affinities of the analyte for the stationary and mobile phases. scbt.comwikipedia.orgshimadzu.com

In the context of carbacyclin (B161070) analogs and prostaglandins, TLC has been employed for monitoring reaction progress, assessing purity, and separating components in mixtures. plos.orgnih.govnoaa.govnih.gov For instance, analytical TLC has been performed on silica gel plates, with visualization achieved by dipping the plate in a suitable solution, such as p-anisaldehyde, followed by heating. plos.org UV light is also commonly used for visualization if the compounds absorb UV radiation. nih.govnih.govgoogle.com The distance traveled by a compound relative to the solvent front, the retention factor (Rf) value, is a characteristic property under specific stationary and mobile phase conditions and can be used for identification by comparison to reference standards. env.go.jpnih.gov Solvent systems for TLC of prostaglandins and related fatty acids have included mixtures of chloroform/methanol/water and hexane/ethyl ether/acetic acid or formic acid. nih.govnih.gov Preparative TLC can also be used to purify small amounts of a compound. scbt.comnih.gov

Mass Spectrometry for Molecular Characterization

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. oup.comresearchgate.net It is often coupled with chromatographic separation techniques to analyze complex mixtures. capes.gov.br MS has been extensively applied in the analysis of prostaglandins and their analogs for identification and structural elucidation. portlandpress.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique widely used in mass spectrometry, particularly for polar and thermally labile molecules like prostaglandins and their analogs. ESI produces ions by applying a high voltage to a liquid sample, creating a spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the expulsion of charged analyte molecules into the gas phase. ESI is known for producing multiply charged ions, which extends the mass range of the mass analyzer.

High-resolution ESI-MS (HR-ESI-MS) can provide accurate mass measurements, which are crucial for determining the elemental composition of a compound. ESI-MS is frequently coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex biological samples or reaction mixtures containing prostaglandins and related compounds. This hyphenated technique allows for the separation of different components by LC before their detection and characterization by ESI-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that couples the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. noaa.gov GC is suitable for volatile and thermally stable compounds. For less volatile or polar compounds like prostaglandins, derivatization is often required to make them amenable to GC analysis. portlandpress.com

GC-MS has been used for the analysis of prostaglandins and carbacyclin derivatives. portlandpress.com For example, GC/MS analysis of carbacyclin metabolites has been performed after derivatization to the methyl ester-trimethylsilyl ether. This derivatization makes the compounds more volatile and stable for GC separation. The mass spectrometer then detects the eluting compounds based on their mass spectra, which can be used for identification by comparing to spectral libraries or known standards. portlandpress.com Negative ion chemical ionization MS coupled with capillary GC has shown excellent sensitivity for the determination of carbacyclin derivatives in plasma after derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the analysis of complex samples. It combines the separation capability of liquid chromatography with the ability of tandem mass spectrometry (MS/MS) to perform fragmentation and detection of specific ions. oup.comcapes.gov.br In LC-MS/MS, ions are typically generated by ESI or other ionization techniques, selected in the first mass analyzer (MS1), fragmented, and the resulting fragment ions are analyzed in the second mass analyzer (MS2). oup.comcapes.gov.br This allows for the targeted detection and quantification of specific compounds even in the presence of interfering substances. nih.gov

LC-MS/MS has been applied for the determination of prostaglandin (B15479496) analogs in various matrices. nih.govnih.gov The method involves chromatographic separation on columns, such as C18 reverse-phase columns, followed by detection using a tandem mass spectrometer, often in positive mode using multiple reaction monitoring (MRM). This approach provides high sensitivity and specificity for the quantification of target analytes. nih.gov LC-MS/MS methods have been developed and validated for linearity, accuracy, and precision in the analysis of prostaglandin analogs.

Other Specialized Analytical Methods

Beyond chromatography and mass spectrometry, other specialized techniques can provide complementary information for the analysis and characterization of compounds like this compound.

Electrophoretic Techniques

Electrophoretic techniques separate molecules based on their charge and size under the influence of an electric field. While gel electrophoresis is commonly used for larger biomolecules like proteins, capillary electrophoresis (CE) and micellar electrokinetic capillary chromatography (MEKC) are applicable to smaller charged molecules.

Elemental Analysis and Microanalysis

Elemental analysis and microanalysis are fundamental analytical techniques employed to determine the elemental composition of a chemical compound. These methods provide crucial data regarding the percentage by weight of each element present in a sample, which can be used to confirm the empirical formula or assess the purity of a synthesized substance mt.comeltra.com. Techniques such as combustion analysis are commonly used for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds mt.comeltra.comthermofisher.com. Oxygen content can also be determined, often in a separate step mt.com.

Microanalysis, as the name suggests, is adapted for very small sample sizes, requiring highly accurate microbalances for precise weighing mt.com. The principle often involves the complete combustion of the sample under controlled conditions, converting the elements into simple gases (e.g., CO2, H2O, N2) which are then measured using techniques like gas chromatography mt.comeltra.com.

While these methods are standard for the characterization of organic molecules, detailed research findings and specific data tables pertaining directly to the elemental analysis or microanalysis of this compound were not available in the consulted sources. Therefore, specific data tables and detailed findings for this compound's elemental composition cannot be provided in this section.

Computational Chemistry Applications in 3 Oxaisocarbacyclin Research

Molecular Modeling and Simulation Approaches

Molecular modeling involves using computers to depict, describe, or evaluate aspects of a molecule's structure and properties. This field includes various methodologies from computational chemistry, such as energy minimization and molecular dynamics. Molecular modeling can help in understanding the molecular mechanisms responsible for biological activity and in designing new molecules.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular Mechanics (MM) is a mathematical model used to compute the energy of a system of atoms as a function of their nuclear positions, implicitly accounting for electronic contributions through parameterization. MM can be applied to systems containing a large number of atoms.

Molecular Dynamics (MD) simulation is a computational technique that provides insights into the movement and interactions of particles in a system over time by integrating Newton's laws of motion., MD simulations are valuable for understanding the structure and dynamics of molecules, their folding, and intermolecular interactions. They have become a common tool to investigate structure-activity relationships. While MD simulations are widely used for biological macromolecules and small molecules, specific detailed applications of MD or MM simulations focused solely on 3-Oxaisocarbacyclin were not prominently found in the provided search results.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the energetics of different spatial arrangements of a molecule that arise from rotation about single bonds., Molecules can exist in various conformations, some being low in energy (staggered) and others high (eclipsed)., Understanding conformations is important as they can influence a molecule's properties and reactivity.

Energy minimization (also known as geometry optimization) in computational chemistry is the process of finding a stable arrangement of atoms in space where the net force on each atom is close to zero, corresponding to a stationary point on the potential energy surface., This process aims to transform a structure into a low-energy state, which is statistically favored and likely corresponds to a natural state of the structure., Energy minimization can be applied to refine structures and gain insights into ligand-target complexes. While these techniques are fundamental in computational chemistry, specific detailed studies on the conformational analysis and energy minimization of this compound itself were not a primary focus of the provided search results.

Quantum Chemical Calculations

Quantum chemical calculations are based on first principles and consider the electronic distribution within a system by solving the Schrödinger equation or approximations thereof., These calculations are used to simulate and predict molecular properties. nih.gov

Prediction of Electronic Structure and Reactivity

Quantum chemical calculations, including DFT and ab initio methods, are valuable for predicting the electronic structure of molecules.,, The electronic structure, which describes the arrangement of electrons in atomic orbitals and energy levels, is fundamental to understanding a molecule's chemical properties and reactivity.,,

Molecular Docking and Ligand-Target Interaction Analysis

Identification of Binding Modes and Interaction Sites

Identifying how a molecule binds to its target protein and the specific interaction sites involved is crucial for understanding its mechanism of action and for designing improved analogs. Computational methods like molecular docking are widely used for this purpose. nih.govcas.org Molecular docking predicts the preferred orientation (binding mode) of a ligand within a protein binding site and can provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the complex. nih.govcas.orgresearchgate.net Molecular dynamics simulations can further explore the flexibility of both the ligand and the target, providing a more dynamic view of the binding process and the stability of the resulting complex over time. researchgate.netunivie.ac.atacs.org These simulations can help reveal multiple possible binding modes, including those at allosteric sites, beyond the primary binding site. Although no specific docking or molecular dynamics studies on this compound were found in the search results, these methods could be applied to investigate its potential interactions with prostaglandin (B15479496) receptors or other relevant biological targets, helping to elucidate the molecular basis of its pharmacological effects.

Cheminformatics and Data Mining in Drug Discovery

Cheminformatics is an interdisciplinary field that combines chemistry, computer science, and data analysis to handle, analyze, and interpret chemical data. It plays a pivotal role in modern drug discovery by enabling researchers to manage vast amounts of chemical and biological information, identify patterns, and make informed decisions. univie.ac.at Data mining techniques are central to cheminformatics applications in drug discovery. univie.ac.at

Large-Scale Data Analysis for Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure correlate with changes in biological activity. Cheminformatics facilitates large-scale data analysis to identify and model these relationships. Quantitative Structure-Activity Relationship (QSAR) models use mathematical equations to link molecular descriptors (numerical representations of chemical structures and properties) to biological activity. By analyzing datasets of compounds with known structures and activities, QSAR models can be built to predict the activity of new or untested compounds. This allows researchers to explore chemical space more efficiently and design compounds with desired activity profiles. Computational methods can rapidly characterize and encode SAR information from large datasets. Although specific large-scale SAR analyses or QSAR studies focused exclusively on this compound were not found in the search results, these techniques are fundamental in the study of compound series, including prostaglandin analogs, to optimize their potency, selectivity, and other properties.

Virtual Screening and Library Design

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify potential drug candidates that are likely to bind to a specific biological target. nih.gov Cheminformatics tools and databases are essential for managing and searching these large compound collections. VS can be broadly classified into structure-based approaches, which utilize the 3D structure of the target, and ligand-based approaches, which rely on information from known active molecules. cas.org By computationally filtering vast numbers of compounds, virtual screening can significantly reduce the number of compounds that need to be synthesized and experimentally tested, thereby accelerating the early stages of drug discovery and reducing costs. Cheminformatics also aids in the design of targeted or diverse chemical libraries for synthesis and screening. While the search results did not describe virtual screening campaigns specifically involving this compound as a screening target or as a query molecule for identifying similar compounds, virtual screening is a standard tool in the discovery of novel ligands for various receptors, including those targeted by prostaglandin analogs. nih.govcas.org

Conclusion and Future Research Directions

Current Understanding and Research Gaps

Our current knowledge of 3-Oxaisocarbacyclin is primarily centered on its chemical synthesis and initial biological screening, which has confirmed its potent antiplatelet effects. This foundational understanding provides a strong basis for further investigation, yet it also highlights significant gaps in our comprehension of this promising compound.

A critical area for future research is the elucidation of its precise mechanism of action. While its antiplatelet activity suggests interaction with prostacyclin receptors, the specific receptor subtypes involved, and the downstream signaling pathways activated by this compound remain to be fully characterized. Furthermore, its metabolic fate and pharmacokinetic profile in biological systems are largely unknown. A detailed investigation into its absorption, distribution, metabolism, and excretion (ADME) properties is essential for its development as a potential therapeutic agent.

Another significant research gap is the lack of comprehensive preclinical data. While initial in vitro studies are promising, further research is needed to evaluate its efficacy and safety in in vivo models of thrombosis and other cardiovascular diseases. Long-term studies are also necessary to assess its potential for inducing tolerance or tachyphylaxis, a common challenge with some prostacyclin analogs.

Key Research Area Current Understanding Identified Research Gaps
Mechanism of Action Potent antiplatelet aggregating activity.- Specific receptor subtype interactions. - Downstream signaling pathway elucidation.
Pharmacokinetics Not extensively studied.- Detailed ADME profiling. - Identification of metabolites.
Preclinical Efficacy Limited to in vitro data.- In vivo efficacy in disease models. - Long-term safety and tolerability studies.

Emerging Methodologies and Technologies

The advancement of novel research methodologies and technologies offers exciting opportunities to address the existing knowledge gaps and accelerate the development of this compound.

High-Throughput Screening (HTS) assays are pivotal for efficiently screening large compound libraries to identify novel antiplatelet agents. nih.govreading.ac.uk Specifically, ultra-high-throughput screening (UHTS) methods that can distinguish between different receptor-mediated platelet activation pathways, such as those involving G-protein-coupled receptors and ITAM-linked receptors, will be invaluable in characterizing the selectivity of this compound. nih.gov The development of automated calcium curve algorithms can further enhance the efficiency and accuracy of screening for compounds that modulate platelet Ca2+ signaling. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling are powerful tools for predicting the binding affinity and interaction of this compound with its target receptors. These in silico approaches can guide the rational design of second-generation analogs with improved potency, selectivity, and pharmacokinetic properties. By simulating the compound's interaction with prostacyclin receptors, researchers can gain insights into the structural determinants of its biological activity.

Advanced Bioanalytical Techniques , such as liquid chromatography-mass spectrometry (LC-MS), are essential for detailed pharmacokinetic studies. These methods will enable the sensitive and specific quantification of this compound and its metabolites in biological matrices, providing crucial data for understanding its metabolic stability and clearance pathways.

Translational Research Paradigms

The ultimate goal of this compound research is its translation into a clinically effective therapeutic. A well-defined translational research paradigm is essential to bridge the gap between basic scientific discoveries and clinical applications.

The development of biomarkers to monitor the biological activity and therapeutic efficacy of this compound is a critical component of its translational pathway. These may include markers of platelet activation, vascular inflammation, and endothelial function. The identification of reliable biomarkers will be crucial for early-phase clinical trials to assess dose-response relationships and patient stratification.

Novel drug delivery systems represent a promising avenue for enhancing the therapeutic potential of prostacyclin analogs. nih.gov Given the stability of this compound, there is an opportunity to explore various formulations, including oral and inhaled delivery routes, which could improve patient compliance and convenience compared to intravenously administered prostacyclins. nih.gov The development of targeted delivery systems could also help to minimize systemic side effects and maximize the therapeutic effect at the site of vascular injury. nih.gov

A collaborative, multidisciplinary approach is fundamental to the successful translation of this compound. This involves close interaction between medicinal chemists, pharmacologists, toxicologists, and clinicians to ensure a seamless progression from preclinical research to clinical development. Establishing a clear clinical development plan, including well-designed Phase I, II, and III clinical trials, will be essential to evaluate the safety and efficacy of this compound in patients with cardiovascular diseases. nih.gov

Q & A

Q. What advanced analytical methods are critical for quantifying this compound in complex biological matrices?

  • Methodology :
  • Develop a UPLC-MS/MS method with deuterated internal standards to correct for matrix effects .
  • Validate sensitivity (LOQ < 1 ng/mL), precision (CV < 15%), and recovery rates (>80%) per FDA bioanalytical guidelines .
  • Apply to pharmacokinetic studies in preclinical models, correlating plasma levels with hemodynamic outcomes .

Guidance for Rigorous Research Design

  • Literature Review : Use SciFinder/Reaxys to compile all synthetic routes, bioactivity data, and patents, filtering for peer-reviewed journals only .
  • Hypothesis Testing : Frame questions using FINER criteria (Feasible, Novel, Ethical, Relevant) and PICO for biological studies .
  • Data Reporting : Adhere to journal-specific guidelines for supplementary materials (e.g., deposit raw NMR spectra in institutional repositories) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.